2-Bromo-4-chloro-6-fluorobenzoic acid
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Overview
Description
2-Bromo-4-chloro-6-fluorobenzoic acid: is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 6 positions, respectively . It is typically found as an off-white powder .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .
Cellular Effects
It is known that benzoic acid derivatives can influence cellular function in various ways, depending on their specific chemical structure and the cellular context .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is typically stored at room temperature, suggesting that it is relatively stable under these conditions .
Metabolic Pathways
It is known that benzoic acid derivatives can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles based on their chemical structure and any targeting signals or post-translational modifications they may possess .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzoic acid can be achieved through various methods. One common approach involves the bromination, chlorination, and fluorination of benzoic acid derivatives . For instance, starting with 4-fluorobenzoic acid, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes as described above . The reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, and other carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzoic acid depends on its specific application. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-chloro-6-fluorobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDCFZABHNKMTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-61-6 |
Source
|
Record name | 2-bromo-4-chloro-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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